

# IR 754 Carboxylic Acid chemical properties

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## Compound of Interest

Compound Name: IR 754 Carboxylic Acid

Cat. No.: B15551793

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## General and Physicochemical Properties

**IR 754 Carboxylic Acid** is a functionalized heptamethine cyanine dye notable for its absorption and emission in the near-infrared spectrum.[1] Its chemical structure consists of two indolenine rings linked by a polymethine chain, with a carboxylic acid group providing a reactive handle for bioconjugation.[2][3] The dye typically appears as a green to dark green powder or crystal.[4][5][6]

Table 1: General and Computed Properties

Property	Value	Source
IUPAC Name	2-[(1E,3Z,5E,7E)-4-Carboxy-7-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3,5-heptatrien-1-yl]-1,3,3-trimethyl-3H-indolium Iodide	[4][6]
CAS Number	2311980-68-2	[4][7]
Molecular Formula	C <sub>30</sub> H <sub>33</sub> IN <sub>2</sub> O <sub>2</sub>	[7][8]
Molecular Weight	580.50 g/mol	[7][8]
Appearance	Green to Dark green powder to crystal	[4][5][6]
Purity	Typically >80.0% (HPLC) to ≥95%	[5][7]
Topological Polar Surface Area	43.55 Å <sup>2</sup>	[7]
Computed LogP	3.1315	[7]
Hydrogen Bond Donors	1	[7]
Hydrogen Bond Acceptors	2	[7]

| Rotatable Bonds | 5 [7] |

Storage and Handling: **IR 754 Carboxylic Acid** is sensitive to light and is hygroscopic. It should be stored in a cool (<15°C), dark place under an inert gas atmosphere to prevent degradation.[5][6]

## Spectral Properties

As a cyanine dye, **IR 754 Carboxylic Acid** possesses a strong chromophore system, leading to intense absorption in the NIR region.[9] This is advantageous for biological applications due to reduced background autofluorescence and deeper tissue penetration of NIR light.[1]

Table 2: Spectroscopic Data

Parameter	Wavelength/Wavenumber	Solvent	Source
Absorption Maximum ( $\lambda_{\text{max}}$ )	745 - 750 nm	Methanol	[6]
Expected O-H Stretch (IR)	3300 - 2500 $\text{cm}^{-1}$ (very broad)	N/A	[10][11][12]
Expected C=O Stretch (IR)	1760 - 1690 $\text{cm}^{-1}$ (strong, sharp)	N/A	[10][11][12]

| Expected C-O Stretch (IR) | 1320 - 1210  $\text{cm}^{-1}$  | N/A |[10] |

## Experimental Protocol: Spectroscopic Characterization

Objective: To determine the absorption and emission maxima of **IR 754 Carboxylic Acid**.

Materials:

- **IR 754 Carboxylic Acid**
- Spectroscopy-grade methanol
- UV-Vis Spectrophotometer
- Fluorometer
- Quartz cuvettes

Procedure:

- **Stock Solution Preparation:** Prepare a 1 mg/mL stock solution of **IR 754 Carboxylic Acid** in methanol.
- **Working Solution:** Dilute the stock solution with methanol to a concentration that yields an absorbance maximum between 0.5 and 1.0 AU.

- UV-Vis Absorption:
  - Calibrate the spectrophotometer using a methanol blank.
  - Scan the absorbance of the working solution from 600 nm to 850 nm.
  - Identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).
- Fluorescence Emission:
  - Using the same working solution, place the cuvette in the fluorometer.
  - Set the excitation wavelength to the determined  $\lambda_{\text{max}}$  (approx. 750 nm).
  - Scan the emission spectrum from 760 nm to 900 nm.
  - Identify the wavelength of maximum fluorescence emission.

## Solubility

Being a non-sulfonated cyanine dye, **IR 754 Carboxylic Acid** exhibits limited solubility in aqueous solutions.<sup>[13][14]</sup> The use of an organic co-solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is typically required to achieve sufficient concentration for labeling reactions in aqueous buffers.<sup>[13]</sup>

## Experimental Protocol: Solubility Determination

Objective: To quantitatively determine the solubility of **IR 754 Carboxylic Acid** in a relevant buffer system.

Materials:

- **IR 754 Carboxylic Acid**
- Phosphate-buffered saline (PBS), pH 7.4
- DMSO
- Saturated solution preparation vials

- Vortex mixer and shaker
- Centrifuge
- UV-Vis Spectrophotometer

#### Procedure:

- **Solution Preparation:** Add an excess amount of **IR 754 Carboxylic Acid** to a known volume of PBS (e.g., 1 mL) in a vial.
- **Equilibration:** Tightly cap the vial and agitate at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
- **Separation:** Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
- **Quantification:**
  - Carefully withdraw a known volume of the supernatant.
  - Dilute the supernatant with a 50:50 mixture of PBS:DMSO to ensure the dye remains dissolved.
  - Measure the absorbance at its  $\lambda_{\text{max}}$ .
  - Calculate the concentration using a standard curve prepared from known concentrations of the dye in the same solvent mixture. The solubility is the concentration of the saturated supernatant.

## Acidity (pKa)

The carboxylic acid moiety provides a titratable proton. The pKa of this group is a critical parameter, influencing the charge of the molecule at a given pH and affecting its solubility, aggregation, and reactivity in conjugation reactions. While a specific experimental pKa for **IR 754 Carboxylic Acid** is not available in the literature, it can be determined experimentally.

## Experimental Protocol: pKa Determination via pH-Dependent Spectrophotometry

Objective: To determine the pKa of the carboxylic acid group by measuring pH-dependent changes in absorbance.<sup>[15][16]</sup>

Materials:

- **IR 754 Carboxylic Acid**
- A series of buffers covering a pH range from ~2 to 8 (e.g., citrate-phosphate and phosphate buffers).<sup>[17]</sup>
- pH meter
- UV-Vis Spectrophotometer

Procedure:

- **Solution Preparation:** Prepare a stock solution of the dye in a minimal amount of DMSO.
- **Sample Preparation:** For each buffer in the pH series, prepare a sample by adding a small, identical aliquot of the dye stock solution to a fixed volume of the buffer. The final DMSO concentration should be kept low (e.g., <1%) to minimize solvent effects.<sup>[17]</sup>
- **Measurement:**
  - Measure and record the exact pH of each sample.
  - Measure the full absorbance spectrum for each sample.
- **Data Analysis:**
  - Identify a wavelength where the absorbance changes significantly with pH.
  - Plot the absorbance at this wavelength against the measured pH.
  - Fit the resulting data to a sigmoidal (Boltzmann) curve.<sup>[17]</sup>

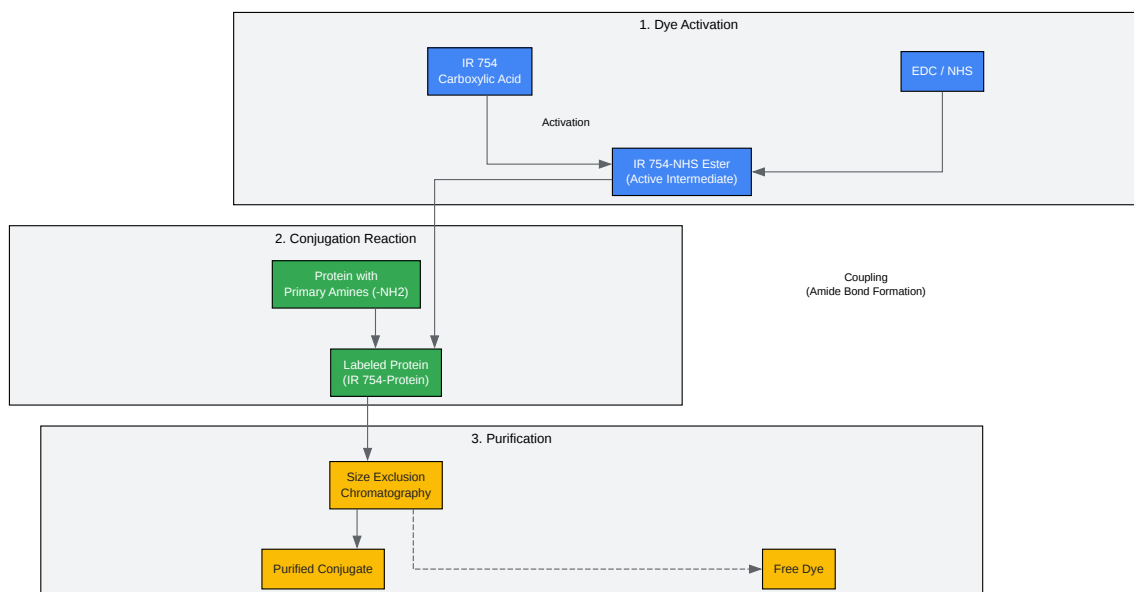
- The inflection point of this curve corresponds to the pKa of the carboxylic acid group.[16]  
[18]

## Reactivity and Applications

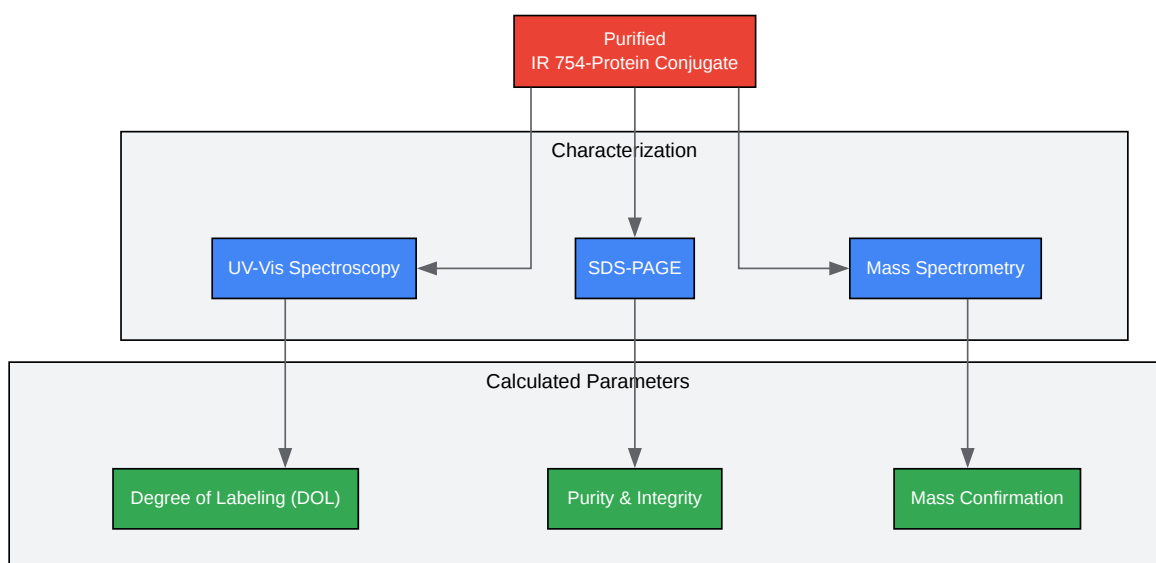
The primary site of reactivity on **IR 754 Carboxylic Acid** is the carboxyl group. This functional group can be activated to form an active ester (e.g., an N-hydroxysuccinimide (NHS) ester), which readily reacts with primary amines on biomolecules like proteins, antibodies, and peptides to form stable amide bonds. This makes the dye a valuable tool for fluorescent labeling in various life science applications.

## Workflow for Bioconjugation and Analysis

The following diagrams illustrate the general workflows for activating the dye, conjugating it to a protein, and subsequently analyzing the final product.







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